molecular formula C29H25FN4O3S B2445908 2-((3-(4-乙氧基苯基)-4-氧代-7-苯基-4,5-二氢-3H-吡咯并[3,2-d]嘧啶-2-基)硫代)-N-(5-氟-2-甲基苯基)乙酰胺 CAS No. 1794887-45-8

2-((3-(4-乙氧基苯基)-4-氧代-7-苯基-4,5-二氢-3H-吡咯并[3,2-d]嘧啶-2-基)硫代)-N-(5-氟-2-甲基苯基)乙酰胺

货号: B2445908
CAS 编号: 1794887-45-8
分子量: 528.6
InChI 键: KDPXVBJZEABNKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O3S and its molecular weight is 528.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

该化合物已被研究用于其作为抗肿瘤药物的潜力。具体来说,它属于一类取代的噻吩并[3,2-d]嘧啶衍生物,它们作为EZH2(增强子of zeste同源物2)的抑制剂。 这些衍生物是通过对已知的EZH2抑制剂tazemetostat的结构修饰而合成的 。特别是化合物12e对SU-DHL-6、WSU-DLCL-2和K562等癌细胞系表现出显着的抗肿瘤活性,而对正常HEK293T细胞的毒性较低。进一步优化和评估该化合物可能导致用于癌症治疗的新型EZH2抑制剂。

蛋白激酶CK2抑制

另一条研究途径涉及该化合物与人蛋白激酶CK2的相互作用。已合成并体外评估了一系列取代的(噻吩并[2,3-d]嘧啶-4-基硫代)羧酸,包括我们的化合物的衍生物。 值得注意的是,3-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}丙酸和3-{[5-(4-乙氧基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}丙酸表现出对CK2活性的有效抑制 。了解这种抑制背后的分子机制可以为药物开发提供见解。

稠合嘧啶杂化物

3-氨基噻吩并[2,3-b]吡啶-2-羧酸乙酯,一种与我们的化合物相关的先驱体,已被用于研究一锅三组分合成稠合嘧啶杂化物 。研究我们的化合物在类似反应中的反应性可能会导致具有潜在生物活性的新型杂化结构。

生物活性

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide represents a novel addition to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and pharmacokinetics based on current research findings.

The structure of the compound includes a pyrrolo[3,2-d]pyrimidine core that is known for its diverse biological activities. Pyrrolo[3,2-d]pyrimidines have been shown to inhibit various kinases and enzymes involved in cancer progression. The specific substitution patterns on the pyrrolo ring and the incorporation of thio and acetamide groups may enhance its interaction with biological targets.

  • Antiproliferative Activity : Studies indicate that compounds with similar structures exhibit significant antiproliferative effects across various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated EC50 values ranging from 0.014 to 14.5 µM in different cancer models, indicating potent activity against tumor cells without inducing apoptosis but rather causing cell cycle arrest at the G2/M phase .
  • Inhibition of Key Signaling Pathways : The compound is hypothesized to affect multiple signaling pathways crucial for cancer cell survival and proliferation. This includes inhibition of the mTOR pathway and modulation of reactive oxygen species (ROS) levels, which are critical in maintaining cellular homeostasis under stress conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar pyrrolo[3,2-d]pyrimidine derivatives:

Compound NameCell Line TestedEC50 (µM)Mechanism of ActionReference
AGF347Pancreatic Cancer0.21Inhibition of AMPK/mTOR signaling
Compound 12iNSCLC (HCC827)0.21Covalent inhibition of mutant EGFR
Halogenated Pyrrolo CompoundsVarious Cancer Lines0.014 - 14.5G2/M cell cycle arrest

Case Studies

  • Case Study on Antitumor Efficacy : A study involving AGF347 demonstrated broad-spectrum antitumor efficacy against pancreatic cancer models. The compound was shown to induce mitochondrial accumulation and conversion into polyglutamates, enhancing its antitumor activity through effective cellular uptake .
  • EGFR Mutant Inhibition : Another research highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in selectively inhibiting mutant EGFR in non-small cell lung cancer (NSCLC), showcasing an impressive selectivity ratio that could be leveraged for targeted therapies .

Pharmacokinetics

The pharmacokinetic profile of pyrrolo[3,2-d]pyrimidines is crucial for their therapeutic application. Preliminary studies suggest that these compounds exhibit rapid metabolism with half-lives around 30 minutes in plasma, necessitating further optimization for sustained efficacy . Additionally, modifications such as N-substitution have been explored to enhance metabolic stability and reduce toxicity.

属性

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3S/c1-3-37-22-13-11-21(12-14-22)34-28(36)27-26(23(16-31-27)19-7-5-4-6-8-19)33-29(34)38-17-25(35)32-24-15-20(30)10-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXVBJZEABNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。